![molecular formula C11H16N2O3S B2451621 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448028-59-8](/img/structure/B2451621.png)
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
The compound “2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains a piperidine ring and a pyridine ring. Piperidine is a common motif in many pharmaceuticals and natural products . The methylsulfonyl group is a common functional group in organic chemistry, known for its good leaving group properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including derivatives like 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine , serve as essential building blocks in drug development. Their six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms makes them valuable for constructing pharmaceutical compounds . Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in more than twenty classes of pharmaceuticals and alkaloids. The compound’s pharmacological potential is actively investigated, making it a promising candidate for novel drug design.
Anti-Inflammatory Agents
The compound’s structure suggests potential anti-inflammatory activity. Researchers have designed and synthesized derivatives of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine , assessing their COX inhibitory effects and anti-inflammatory properties . Further studies are needed to elucidate the precise mechanisms and optimize these derivatives for therapeutic use.
Catalytic Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, enable the formation of C–C bonds. Researchers investigate the use of boron reagents in these reactions . Our compound could serve as a valuable substrate in such coupling reactions, leading to diverse piperidine-based compounds.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)13-8-5-10(6-9-13)16-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHZICQZKFIJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine |
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